molecular formula C11H15ClFN B1388242 3-(4-Fluorophenyl)piperidine hydrochloride CAS No. 1106940-94-6

3-(4-Fluorophenyl)piperidine hydrochloride

Cat. No.: B1388242
CAS No.: 1106940-94-6
M. Wt: 215.69 g/mol
InChI Key: DGGGTQAVNWSYAD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H14FN•HCl and a molecular weight of 215.69 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group at the 3-position of the piperidine ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually include a solvent such as ethanol or methanol and are carried out at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

3-(4-Fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluorophenyl)piperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various receptors and enzymes, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-Fluorophenyl)piperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGGTQAVNWSYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662842
Record name 3-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106940-94-6
Record name Piperidine, 3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1106940-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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